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molecular formula C14H18N2O5 B1497246 6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one CAS No. 199328-78-4

6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one

Cat. No. B1497246
M. Wt: 294.3 g/mol
InChI Key: MQOLERVZUCJLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262201B1

Procedure details

Saturated methanolic ammonia (20 ml) was added to a solution of 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (2.26 g, 5.5 mmol) in a mixture of ethanol (40 ml) and methylene chloride (15 ml). The mixture was stirred for 24 hours at ambient temperature, and further methanolic ammonia (20 ml) was added. The mixture was stirred for a further 24 hours at ambient temperature and the volatiles were removed by evaporation. The residue was triturated with ether, collected by filtration, dried under vacuum to give 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3,4-dihydroquinazolin-4-one (975 mg, 78%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21])[N:10]=[CH:9][N:8](COC(=O)C(C)(C)C)[C:7]2=[O:30]>C(O)C.C(Cl)Cl>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21])[N:10]=[CH:9][NH:8][C:7]2=[O:30]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
2.26 g
Type
reactant
Smiles
COC=1C=C2C(N(C=NC2=CC1OCCOCCOC)COC(C(C)(C)C)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 24 hours at ambient temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCOCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 975 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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